molecular formula C9H10ClNO2 B13454284 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

Cat. No.: B13454284
M. Wt: 199.63 g/mol
InChI Key: BCTUUEGGLHWWHG-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a chemical compound that features a benzofuran ring system with an aminomethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The benzofuran ring system may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one
  • 7-(Aminomethyl)-2-benzofuran-1-one
  • 7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one acetate

Uniqueness

7-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

7-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c10-4-6-2-1-3-7-5-12-9(11)8(6)7;/h1-3H,4-5,10H2;1H

InChI Key

BCTUUEGGLHWWHG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)CN)C(=O)O1.Cl

Origin of Product

United States

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